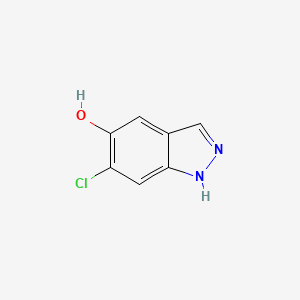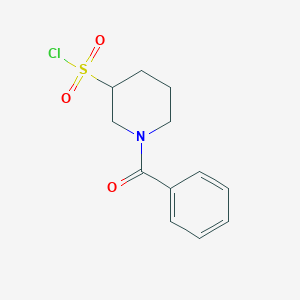
6-氯-5-羟基-1H-吲唑
描述
6-Chloro-5-hydroxy-1H-indazole is a derivative of indazole, a significant heterocyclic compound found in various natural products and drugs. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
6-Chloro-5-hydroxy-1H-indazole, like other indazole-containing compounds, has been found to have a wide variety of medicinal applications . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .
Mode of Action
For instance, they can inhibit kinases, which play crucial roles in cell signaling . This interaction can lead to changes in cell behavior, potentially contributing to the compound’s medicinal effects.
Biochemical Pathways
Given the known targets of indazoles, it can be inferred that the compound may affect pathways involving the targeted kinases . These pathways could include cell signaling pathways, which are critical for various cellular functions.
Result of Action
Based on the known effects of indazoles, it can be inferred that the compound may have anti-inflammatory, anticancer, antihypertensive, and other effects .
生化分析
Biochemical Properties
6-Chloro-5-hydroxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, 6-Chloro-5-hydroxy-1H-indazole interacts with phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways, affecting cell growth and survival .
Cellular Effects
6-Chloro-5-hydroxy-1H-indazole has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This compound also affects gene expression by modulating transcription factors such as NF-κB, which plays a crucial role in inflammatory responses . Furthermore, 6-Chloro-5-hydroxy-1H-indazole can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of 6-Chloro-5-hydroxy-1H-indazole involves several key interactions at the molecular level. It binds to the active sites of enzymes such as COX-2 and PI3K, inhibiting their activity . This binding prevents the enzymes from catalyzing their respective reactions, thereby reducing the production of pro-inflammatory mediators and promoting apoptosis in cancer cells . Additionally, 6-Chloro-5-hydroxy-1H-indazole can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-5-hydroxy-1H-indazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-5-hydroxy-1H-indazole is relatively stable under physiological conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anticancer effects, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of 6-Chloro-5-hydroxy-1H-indazole vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and anticancer activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
6-Chloro-5-hydroxy-1H-indazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects .
Transport and Distribution
The transport and distribution of 6-Chloro-5-hydroxy-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which can affect its intracellular concentration and distribution . Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of 6-Chloro-5-hydroxy-1H-indazole is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it can localize to the mitochondria, where it exerts its pro-apoptotic effects by interacting with mitochondrial proteins . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its biological effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-hydroxy-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-chloroindazole with hydroxylating agents under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of 6-Chloro-5-hydroxy-1H-indazole may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality .
化学反应分析
Types of Reactions: 6-Chloro-5-hydroxy-1H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming 6-chloro-5-oxo-1H-indazole.
Reduction: Reduction reactions can target the chloro group, potentially replacing it with a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: 6-Chloro-5-oxo-1H-indazole
Reduction: 5-Hydroxy-1H-indazole
Substitution: Various substituted indazoles depending on the nucleophile used.
相似化合物的比较
- 6-Chloro-1H-indazole
- 5-Hydroxy-1H-indazole
- 6-Chloro-5-methoxy-1H-indazole
Comparison: 6-Chloro-5-hydroxy-1H-indazole is unique due to the presence of both chloro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency and selectivity in certain applications .
属性
IUPAC Name |
6-chloro-1H-indazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGIELYLXHLYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313326 | |
| Record name | 6-Chloro-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-67-5 | |
| Record name | 6-Chloro-1H-indazol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)
![2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1378794.png)

![6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile](/img/structure/B1378797.png)



![4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1378806.png)



![4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378813.png)

